3-Fluoro-5-hydroxypicolinaldehyde
Overview
Description
3-Fluoro-5-hydroxypicolinaldehyde: is a fluorinated organic compound with the molecular formula C6H4FNO2 This compound is part of the picolinaldehyde family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-5-hydroxypicolinaldehyde typically involves the introduction of a fluorine atom into the picolinaldehyde structure. One common method is the fluorination of 5-hydroxypicolinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods:
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, enzymatic methods using fluorinase enzymes have been explored for the selective introduction of fluorine atoms into organic molecules, offering a greener alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: 3-Fluoro-5-hydroxybenzoic acid or 3-Fluoro-5-hydroxyacetophenone.
Reduction: 3-Fluoro-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Fluoro-5-hydroxypicolinaldehyde is used as a building block in the synthesis of more complex fluorinated compounds.
Biology:
In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets, such as enzymes and receptors .
Medicine:
Fluorinated compounds are known for their improved pharmacokinetic properties, and this compound can be used to design new drugs with enhanced efficacy and reduced side effects .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and advanced materials .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to increased binding affinity and specificity for target proteins, such as enzymes and receptors. The hydroxyl and aldehyde groups also play a role in the compound’s reactivity and interactions with biological systems .
Comparison with Similar Compounds
3-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties but lacking the hydroxyl and aldehyde groups.
5-Hydroxypicolinaldehyde: A non-fluorinated analog with similar reactivity but different biological activity.
3-Fluoro-4-hydroxypicolinaldehyde: A positional isomer with the hydroxyl group at a different position on the ring.
Uniqueness:
3-Fluoro-5-hydroxypicolinaldehyde is unique due to the presence of both a fluorine atom and hydroxyl group on the picolinaldehyde structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(10)2-8-6(5)3-9/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRPSROKULOJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261841 | |
Record name | 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-00-5 | |
Record name | 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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